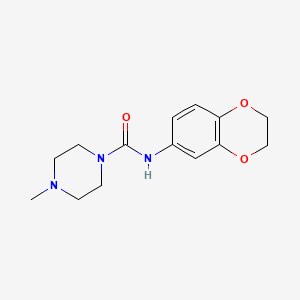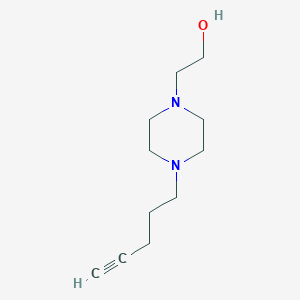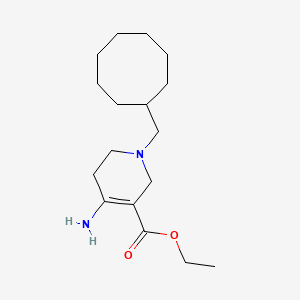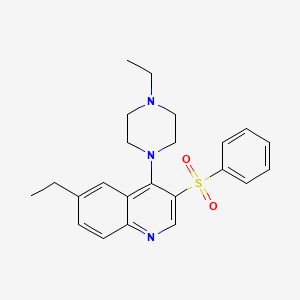![molecular formula C17H18N2O2S B2535253 ethyl N-[1-(2-pyridinylsulfanyl)-2,3-dihydro-1H-inden-2-yl]carbamate CAS No. 306978-24-5](/img/structure/B2535253.png)
ethyl N-[1-(2-pyridinylsulfanyl)-2,3-dihydro-1H-inden-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-[1-(2-pyridinylsulfanyl)-2,3-dihydro-1H-inden-2-yl]carbamate, also known as E64d, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of cysteine proteases, which are enzymes that play important roles in various physiological processes. In
科学的研究の応用
Review of Ethyl Carbamate in Foods and Beverages
Ethyl carbamate (EC) is a compound identified in a variety of fermented foods and beverages. Despite its presence in food items, it's recognized for its genotoxic and carcinogenic properties in several species including mice, rats, hamsters, and monkeys. The formation of ethyl carbamate in these products happens through chemical reactions involving urea, citrulline, cyanide, and hydrocyanic acid. The analysis and determination of EC levels in foods and beverages involve sophisticated techniques like gas chromatography and high-performance liquid chromatography. Understanding the formation mechanisms and developing preventive measures to minimize EC levels in food is crucial for consumer health and safety (Weber & Sharypov, 2009).
Interactions of Ethanol and Urethane (Ethyl Carbamate) in Carcinogenicity
Ethyl carbamate, also known as urethane, is found as a contaminant in certain foods and alcoholic beverages. Its carcinogenicity is mediated through a metabolic pathway involving the oxidation to vinyl carbamate and vinyl carbamate epoxide, with the latter interacting with DNA. Interestingly, the metabolism and carcinogenicity of urethane can be influenced by ethanol, suggesting a complex relationship between ethanol consumption and urethane's carcinogenic potential. This intricate interaction requires further studies to elucidate the mechanisms by which ethanol impacts urethane's effects (Benson & Beland, 1997).
Improving Learning and Memory Dysfunction with Ethyl Carbamate Derivatives
In scientific research, certain derivatives of ethyl carbamate have shown potential in addressing dysfunction of learning and memory. Compounds such as 2-[1-(4-Methylpiperazine)]-2-[1-(2-Pyridine)Ethoxy](Promoting Memory No.5)ethyl and 1-(4-Methylpiperazin-1-yl)-2-(1-(pyridin-2-yl)Ethoxy) Ethanone(Promoting Memory No.6) have been studied for their effects on improving learning and memory in mice. These findings could pave the way for new interventions in cognitive disorders, highlighting the versatility of ethyl carbamate derivatives in scientific research (Zhang Hong-ying, 2012).
特性
IUPAC Name |
ethyl N-(1-pyridin-2-ylsulfanyl-2,3-dihydro-1H-inden-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-2-21-17(20)19-14-11-12-7-3-4-8-13(12)16(14)22-15-9-5-6-10-18-15/h3-10,14,16H,2,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEHRBPZEDEHPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CC2=CC=CC=C2C1SC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331642 |
Source


|
| Record name | ethyl N-(1-pyridin-2-ylsulfanyl-2,3-dihydro-1H-inden-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666123 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
306978-24-5 |
Source


|
| Record name | ethyl N-(1-pyridin-2-ylsulfanyl-2,3-dihydro-1H-inden-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-acetyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2535172.png)
![N-(2,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2535173.png)

![N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide](/img/structure/B2535177.png)

![4-methoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2535180.png)
![(E)-ethyl 1-cyclohexyl-2-(isonicotinoylimino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2535182.png)


![4-fluoro-N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide](/img/structure/B2535187.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2535190.png)
